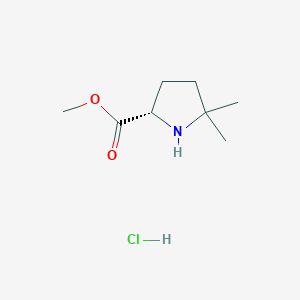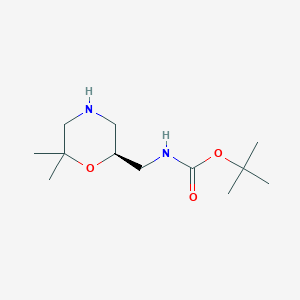
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially in the protection of amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbon dioxide and amines in the presence of catalysts are being explored. These methods are more environmentally friendly and safer .
化学反応の分析
Types of Reactions
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation: It can undergo oxidation reactions to form the corresponding N-oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Oxidation: N-oxide derivative.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry
In organic chemistry, tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine
In biological research, carbamates are studied for their potential as enzyme inhibitors. They are known to inhibit enzymes such as acetylcholinesterase, which makes them useful in the study of neurological disorders .
Industry
In the pharmaceutical industry, carbamates are used in the synthesis of various drugs. They are also used in the production of agrochemicals, where they act as insecticides and herbicides .
作用機序
The mechanism of action of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive under the conditions used in organic synthesis .
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structure, which includes a morpholine ring. This structure provides additional steric hindrance, making it more stable and less prone to hydrolysis compared to other carbamates. This stability is particularly advantageous in synthetic applications where harsh conditions are used .
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
GDFIWXIBTMQYHR-VIFPVBQESA-N |
異性体SMILES |
CC1(CNC[C@H](O1)CNC(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


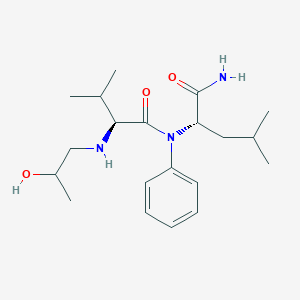
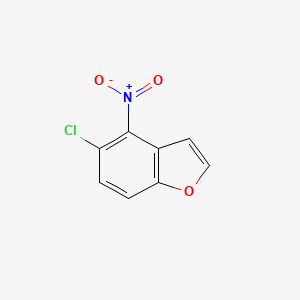
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
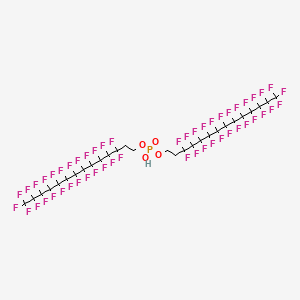
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
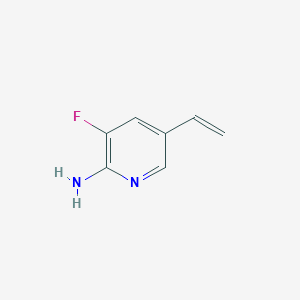
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
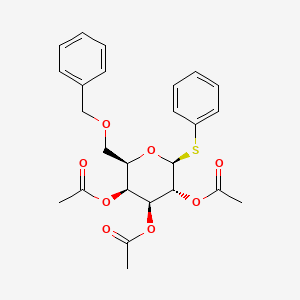
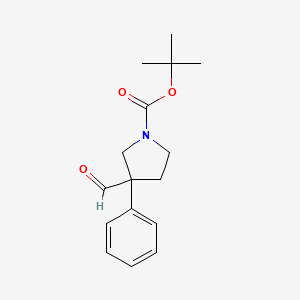
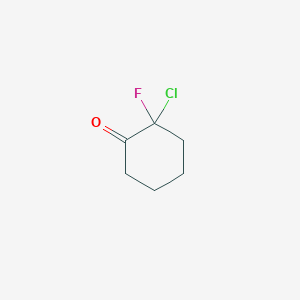
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
